5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic Acid
Overview
Description
5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, as well as a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl).
Carboxylation: Introduction of the carboxylic acid group, often through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound can be used to design and synthesize new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action would involve interaction with biological targets such as enzymes or receptors. The halogen atoms and carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-fluoro-pyridine-4-carboxylic acid
- 3-fluoro-2-iodo-pyridine-4-carboxylic acid
- 5-chloro-3-iodo-pyridine-4-carboxylic acid
Uniqueness
5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is unique due to the presence of three different halogen atoms on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This unique substitution pattern allows for the exploration of diverse chemical transformations and the development of novel compounds with potentially enhanced biological activity or material properties.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFINO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCADPDWHTLCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)I)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227489 | |
Record name | 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-02-8 | |
Record name | 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514798-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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